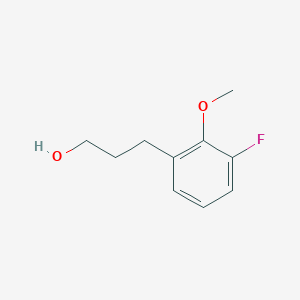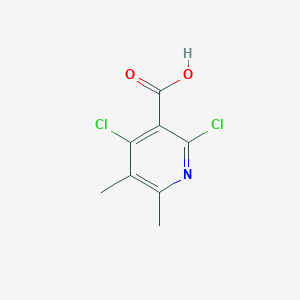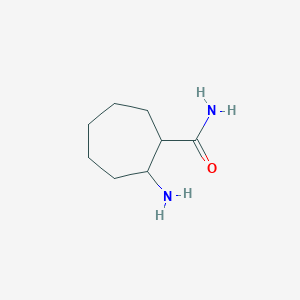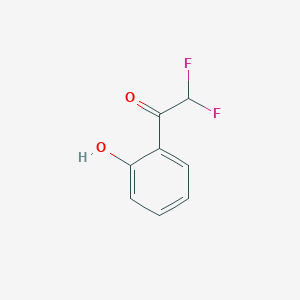
Copper;hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;hexane-2,4-dione is a coordination compound where copper is complexed with hexane-2,4-dione, a diketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;hexane-2,4-dione can be synthesized through a one-pot reaction involving copper salts and hexane-2,4-dione. The reaction typically involves mixing copper(II) acetate with hexane-2,4-dione in an appropriate solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced back to copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where hexane-2,4-dione is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other diketones or amines under mild conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Copper;hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-C and C-N coupling reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of Copper;hexane-2,4-dione involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center acts as a Lewis acid, activating the substrates and enabling reactions such as nucleophilic attack or electron transfer. The diketone ligand stabilizes the copper center and modulates its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;hexane-2,5-dione: Similar in structure but with a different position of the diketone group.
Copper;acetylacetone: Another copper-diketone complex with similar catalytic properties.
Uniqueness
Copper;hexane-2,4-dione is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other copper-diketone complexes. This uniqueness makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .
Eigenschaften
CAS-Nummer |
13878-44-9 |
|---|---|
Molekularformel |
C12H18CuO4 |
Molekulargewicht |
289.81 g/mol |
IUPAC-Name |
copper;hexane-2,4-dione |
InChI |
InChI=1S/2C6H9O2.Cu/c2*1-3-6(8)4-5(2)7;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
KTGBNXVXGUSMHO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=O)C.CCC(=O)CC(=O)C.[Cu] |
Kanonische SMILES |
CCC(=O)[CH-]C(=O)C.CCC(=O)[CH-]C(=O)C.[Cu+2] |
| 13878-44-9 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(prop-2-en-1-ylsulfanyl)-N-{3-[(pyridin-2-yl)amino]propyl}acetamide](/img/structure/B1652023.png)

![N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}cyclopent-3-ene-1-carboxamide](/img/structure/B1652026.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)phenyl]azetidine-1-carboxamide](/img/structure/B1652027.png)
![3-(benzyloxy)-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B1652029.png)
![2-({1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethyl}amino)pyridine-4-carboxamide](/img/structure/B1652030.png)
![(8-anti)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B1652034.png)






![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)
